7-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline
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Overview
Description
7-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline is a heterocyclic compound that combines a quinoline core with a pyrazole moiety. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions. The presence of both chloro and pyrazole substituents in the quinoline ring system enhances its chemical reactivity and biological activity.
Mechanism of Action
Target of Action
It’s known that pyrazole-bearing compounds, which include nsc632498, have shown potent antileishmanial and antimalarial activities . This suggests that the targets could be related to the life cycle of Leishmania and Plasmodium species.
Mode of Action
It’s suggested that the strong h-bonding interactions between the nh moiety of the compound and the residual amino acids in the active site of the enzyme could be a contributing factor . This interaction might inhibit the function of the enzyme, thereby affecting the life cycle of the target organisms.
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that nsc632498 likely interferes with the biochemical pathways essential for the survival and replication of leishmania and plasmodium species .
Result of Action
The result of the action of NSC632498 is observed in its antileishmanial and antimalarial activities. In vitro and in vivo studies have shown that pyrazole derivatives, including NSC632498, display superior antipromastigote activity and inhibition effects against Plasmodium berghei .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 7-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline are largely influenced by its structural components. The pyrazole moiety in the compound is known to exhibit tautomerism, a phenomenon that may influence its reactivity and interactions with other biomolecules
Cellular Effects
Related quinolinyl-pyrazoles have been shown to interact with cells and influence various cellular processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline typically involves the condensation of 7-chloroquinoline with 3,5-dimethyl-1H-pyrazole. One common method is the nucleophilic aromatic substitution reaction, where 7-chloroquinoline reacts with 3,5-dimethyl-1H-pyrazole in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Cyclization: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Nucleophilic Substitution: Substituted quinolines with various functional groups.
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinolines.
Scientific Research Applications
7-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its potential therapeutic effects in treating diseases like leishmaniasis and malaria.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-4-aminoquinoline: Known for its antimalarial properties.
3,5-Dimethyl-1H-pyrazole: A versatile building block in organic synthesis.
Quinoline N-oxides: Known for their diverse biological activities.
Uniqueness
7-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline is unique due to the combination of the chloroquinoline and pyrazole moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in both synthetic chemistry and pharmacological research .
Properties
IUPAC Name |
7-chloro-4-(3,5-dimethylpyrazol-1-yl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3/c1-9-7-10(2)18(17-9)14-5-6-16-13-8-11(15)3-4-12(13)14/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWCXGQSJPMTNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C3C=CC(=CC3=NC=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666225 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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